5-Chloro-3-cyclohexyl-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-cyclohexyl-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C8H11ClN2S and a molecular weight of 202.71 g/mol . This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and one chlorine atom attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole typically involves the reaction of cyclohexanecarboximidamide with perchloromethyl mercaptan in the presence of a base such as diisopropylethylamine (DIPEA) in dichloromethane (DCM) at low temperatures (0-5°C) . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-cyclohexyl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced thiadiazole derivatives.
Scientific Research Applications
5-Chloro-3-cyclohexyl-1,2,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study the biological effects of thiadiazole derivatives on various cellular processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Chloro-3-cyclohexyl-1,2,4-thiadiazole can be compared with other similar compounds, such as:
5-Chloro-3-cyclopropyl-1,2,4-thiadiazole: This compound has a cyclopropyl group instead of a cyclohexyl group, which may result in different chemical and biological properties.
5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole:
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-chloro-3-cyclohexyl-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQXHZULWITISY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NSC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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